Cas no 10219-69-9 (9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)-)

9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)- 化学的及び物理的性質
名前と識別子
-
- 9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)-
- 13(R)-HODE
- (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid
- 13R-HYDROXY-9Z,11E-OCTADECADIENOIC ACID
- Coriolic acid
- HNICUWMFWZBIFP-PIHGWCCBSA-N
- 13(R)-hydroxy-9,11-octadienoic acid
- (R-(E,Z))-13-Hydroxy-9,11-octadecadienoic acid
- (R,9Z,11E)-13-Hydroxy-9,11-octadecadienoic acid
- 9,11-Octadecadienoic acid, 13-hydroxy-, (R-(E,Z))-
- AKOS040756149
- (13R)-HODE
- 13R-HODE
- 13-Hodd
- 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)-
- PD020948
- SR-05000002127
- SCHEMBL20721739
- 13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid
- (13R)-hydroxy-(9Z,11E)-octadecadienoic acid
- CHEBI:137495
- DTXSID901017287
- (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid
- LMFA02000035
- (9Z,11E,13R)-13-hydroxyoctadecadienoic acid
- SR-05000002127-2
- 10219-69-9
- CS-0063248
- HY-113884
- (R)-Coriolic acid
-
- インチ: InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m1/s1
- InChIKey: HNICUWMFWZBIFP-PIHGWCCBSA-N
- ほほえんだ: CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 296.23526
- どういたいしつりょう: 296.235
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 14
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 密度みつど: 0.97
- ふってん: 422.7°Cat760mmHg
- フラッシュポイント: 223.6°C
- 屈折率: 1.492
- PSA: 57.53
- LogP: 4.85530
9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23166-250ug |
13(R)-HODE |
10219-69-9 | 98% | 250ug |
¥6191.00 | 2023-09-09 | |
Larodan | 14-1827-39-100ug |
13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid |
10219-69-9 | >98% | 100ug |
€377.00 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205004-25µg |
13(R)-HODE, |
10219-69-9 | 25µg |
¥579.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23166-50ug |
13(R)-HODE |
10219-69-9 | 98% | 50ug |
¥1564.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205004-25 µg |
13(R)-HODE, |
10219-69-9 | 25µg |
¥579.00 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23166-100ug |
13(R)-HODE |
10219-69-9 | 98% | 100ug |
¥2652.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23166-25ug |
13(R)-HODE |
10219-69-9 | 98% | 25ug |
¥916.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205004A-50 µg |
13(R)-HODE, |
10219-69-9 | 50µg |
¥1,098.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205004A-50µg |
13(R)-HODE, |
10219-69-9 | 50µg |
¥1098.00 | 2023-09-05 | ||
Larodan | 14-1827-39-100g |
13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid |
10219-69-9 | >98% | 100g |
€300.00 | 2025-03-07 |
9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)- 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)-に関する追加情報
Exploring the Unique Properties and Applications of 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)- (CAS No. 10219-69-9)
The compound 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)- (CAS No. 10219-69-9) is a fascinating hydroxy fatty acid with a unique structure and diverse applications in various industries. This molecule, characterized by its conjugated diene system and a hydroxyl group at the 13th carbon, has garnered significant attention due to its potential in pharmaceuticals, cosmetics, and specialty chemicals. In this comprehensive guide, we delve into its chemical properties, synthesis methods, and cutting-edge applications, while addressing common questions and trends in the field.
Chemical Structure and Properties: The molecular structure of 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)- features an 18-carbon chain with two double bonds at positions 9 and 11 (in Z and E configurations, respectively) and a hydroxyl group at carbon 13 in the R configuration. This unique arrangement contributes to its biological activity and makes it a valuable intermediate in organic synthesis. The compound typically appears as a pale yellow viscous liquid at room temperature, with moderate solubility in organic solvents like ethanol and acetone but limited solubility in water.
Synthesis and Production: While this hydroxy fatty acid can be isolated from natural sources, modern production often relies on controlled chemical synthesis or biotechnological methods. Recent advances in enzymatic catalysis have enabled more sustainable production of 13-hydroxy conjugated linoleic acid derivatives, aligning with the growing demand for green chemistry solutions. Researchers are particularly interested in optimizing stereoselective synthesis to obtain the pure (13R) enantiomer with high yield.
Pharmaceutical Applications: The pharmaceutical industry has shown increasing interest in 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)- due to its potential biological activities. Preliminary studies suggest it may influence inflammatory pathways, making it a candidate for developing novel anti-inflammatory agents. Its structural similarity to certain prostaglandins has prompted investigations into its possible effects on cellular signaling pathways. However, comprehensive clinical studies are still needed to fully understand its therapeutic potential.
Cosmetic and Personal Care Uses: In the cosmetics industry, this compound has gained attention as a potential active ingredient in skincare formulations. Its conjugated diene structure suggests possible antioxidant properties, while the hydroxyl group enhances its compatibility with various formulation systems. Some researchers are exploring its use in anti-aging products, capitalizing on the growing consumer demand for innovative bioactive ingredients in personal care.
Industrial and Specialty Chemical Applications: Beyond biomedical uses, 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)- serves as a valuable building block in specialty chemicals. Its reactive functional groups make it suitable for creating polymers with specific properties or as a precursor for more complex molecules. The compound's unique structure offers opportunities for developing new materials with tailored characteristics for niche applications.
Research Trends and Future Directions: Current scientific literature reveals growing interest in the biological activities of hydroxy conjugated fatty acids, with particular focus on their potential health benefits. Researchers are employing advanced analytical techniques like LC-MS and NMR to better understand the compound's metabolism and interactions with biological systems. The development of more efficient synthetic routes remains an active area of investigation, especially methods that minimize environmental impact.
Safety and Handling Considerations: While 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)- is generally considered safe for research purposes, standard laboratory precautions should be observed. Proper storage conditions (typically cool and protected from light) help maintain the compound's stability. As with many organic compounds, material safety data sheets should be consulted before handling, and appropriate personal protective equipment should be used.
Market Availability and Suppliers: This specialty chemical is available through various fine chemical suppliers, typically in research quantities. The global market for functionalized fatty acids has been expanding, driven by increasing demand from pharmaceutical and cosmetic industries. Pricing can vary significantly depending on purity grade and quantity, with enantiomerically pure forms commanding premium prices.
Analytical Characterization: Quality control of 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)- typically involves a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, IR, MS) techniques. The development of robust analytical methods is crucial for ensuring batch-to-batch consistency, particularly for pharmaceutical applications where purity standards are stringent.
Environmental and Sustainability Aspects: The production and use of bio-based hydroxy fatty acids like this compound align with broader trends toward sustainable chemistry. Life cycle assessments are beginning to emerge for similar compounds, evaluating their environmental impact from production to disposal. The potential for deriving this molecule from renewable resources makes it an attractive target for green chemistry initiatives.
Conclusion: 9,11-Octadecadienoic acid, 13-hydroxy-, (9Z,11E,13R)- represents an intriguing example of functionalized fatty acids with diverse potential applications. Its unique structural features continue to inspire research across multiple disciplines, from medicinal chemistry to materials science. As analytical techniques advance and sustainable production methods improve, we can expect to see expanded utilization of this versatile compound in various high-value applications.
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